A Comprehensive Technical Guide to the Chemical Properties of Dibenzosuberenone
A Comprehensive Technical Guide to the Chemical Properties of Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzosuberenone, a tricyclic aromatic ketone, serves as a pivotal scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable precursor for a range of pharmacologically active compounds, most notably tricyclic antidepressants, and a building block for novel organic materials. This technical guide provides an in-depth exploration of the chemical properties of Dibenzosuberenone, including its physicochemical characteristics, spectroscopic profile, synthesis, and reactivity. Detailed experimental protocols for its preparation and key reactions are presented, alongside an examination of the signaling pathways of its prominent derivatives.
Physicochemical and Spectroscopic Properties
Dibenzosuberenone, also known as 5H-dibenzo[a,d]cyclohepten-5-one, is a crystalline solid at room temperature. Its core structure consists of a seven-membered ring fused to two benzene rings, with a ketone functional group and a carbon-carbon double bond within the central ring. This extended conjugation influences its chemical and photophysical properties.
Physical and Chemical Properties
The key physicochemical properties of Dibenzosuberenone are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 2222-33-5 |
| Molecular Formula | C₁₅H₁₀O |
| Molecular Weight | 206.24 g/mol |
| Appearance | Light yellow powder/crystalline solid |
| Melting Point | 87-88 °C |
| Boiling Point | 210 °C at 3 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Solubility | Soluble in chloroform and ethyl acetate; Insoluble in water.[1] |
| LogP | 2.49 |
Spectroscopic Data
The spectroscopic signature of Dibenzosuberenone is crucial for its identification and characterization.
| Spectroscopic Data | Description |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.20 (d, 2H), 7.59 (t, 2H), 7.51 (t, 2H), 7.49 (d, 2H), 7.00 (s, 2H). The downfield shift of the aromatic protons is indicative of the deshielding effect of the carbonyl group and the aromatic rings. The singlet at 7.00 ppm corresponds to the vinylic protons of the central seven-membered ring. |
| ¹³C NMR (CDCl₃) | Expected signals would include those for the carbonyl carbon (~190-200 ppm), aromatic and vinylic carbons (120-150 ppm). Specific assignments require further experimental data. |
| Infrared (IR) | A strong absorption band characteristic of the conjugated ketone C=O stretching vibration is expected around 1640-1680 cm⁻¹. Bands corresponding to C=C stretching of the aromatic rings and the central ring would appear in the 1450-1600 cm⁻¹ region. C-H stretching and bending vibrations would also be present. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be observed at m/z = 206. Fragmentation patterns would likely involve the loss of CO (m/z = 178) and subsequent rearrangements of the tricyclic system. |
Synthesis and Reactivity
Dibenzosuberenone is most commonly synthesized from its saturated analog, dibenzosuberone, through dehydrogenation. The reactivity of Dibenzosuberenone is primarily centered around its carbonyl group and the endocyclic double bond, making it a versatile intermediate for further chemical modifications.
Synthesis of Dibenzosuberenone
The primary route to Dibenzosuberenone involves the dehydrogenation of dibenzosuberone.[2][3] This can be achieved through several methods, including bromination followed by dehydrohalogenation or catalytic dehydrogenation. A microwave-assisted synthesis offers a rapid and high-yield alternative.[4]
Key Reactions of Dibenzosuberenone
The presence of a ketone and a double bond in a strained seven-membered ring makes Dibenzosuberenone a reactive substrate for various transformations.
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Reactions at the Carbonyl Group: The ketone can undergo typical carbonyl reactions such as reduction to the corresponding alcohol (dibenzosuberenol), Grignard reactions, and Wittig-type olefinations.[5]
-
Reactions at the Double Bond: The double bond can participate in cycloaddition reactions, most notably the Diels-Alder reaction, serving as a dienophile.[5] It can also undergo epoxidation and aziridination.
Experimental Protocols
Microwave-Assisted Synthesis of Dibenzosuberenone from Dibenzosuberone
This protocol is adapted from a literature procedure for the microwave-assisted dehydrogenation of dibenzosuberone.[4]
Materials:
-
Dibenzosuberone
-
Palladium on charcoal (10%)
-
Diethyl maleate
-
Ethanol
-
20% aqueous Potassium Hydroxide (KOH)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
-
Microwave reactor vials
Procedure:
-
In a 10 mL microwave reactor vial, combine dibenzosuberone (e.g., 1 mmol), a catalytic amount of 10% palladium on charcoal, and diethyl maleate (as a hydrogen acceptor).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 200°C for 30 minutes with a power of 60 W.
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.
-
Add approximately 5 mL of 20% aqueous KOH and heat the mixture to reflux for 10 minutes to hydrolyze any remaining diethyl maleate.
-
Extract the aqueous solution with three portions of diethyl ether (10 mL each).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Dibenzosuberenone as a yellow wax.
-
The product can be further purified by column chromatography on silica gel if necessary.
Inverse Electron-Demand Diels-Alder Reaction of Dibenzosuberenone
This protocol describes a representative inverse electron-demand Diels-Alder reaction between Dibenzosuberenone and a substituted tetrazine, leading to the formation of a dihydropyridazine derivative.[5]
Materials:
-
Dibenzosuberenone
-
3,6-Disubstituted-1,2,4,5-tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve Dibenzosuberenone (1 equivalent) in chloroform in a round-bottom flask.
-
Add the 3,6-disubstituted-1,2,4,5-tetrazine (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by the disappearance of the characteristic pink/purple color of the tetrazine.
-
The reaction typically proceeds to completion within a few hours.
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting dihydropyridazine product can be purified by column chromatography on silica gel.
Relevance in Drug Development: Signaling Pathways of Derivatives
Dibenzosuberenone is a key intermediate in the synthesis of numerous tricyclic antidepressants and other pharmacologically active molecules.[2][3] The biological activity of these derivatives stems from their interaction with various neurotransmitter systems in the central nervous system.
Cyclobenzaprine: A Centrally Acting Muscle Relaxant
Cyclobenzaprine, a well-known muscle relaxant, is structurally related to tricyclic antidepressants and is synthesized from a Dibenzosuberenone precursor. It primarily acts on the brainstem to reduce tonic somatic motor activity, thereby alleviating muscle spasms.[6] Its mechanism is not fully elucidated but is believed to involve the potentiation of norepinephrine and serotonin activity at the level of the brainstem.
References
- 1. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
